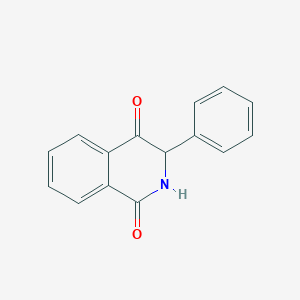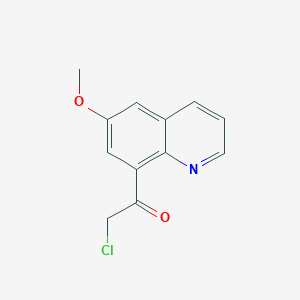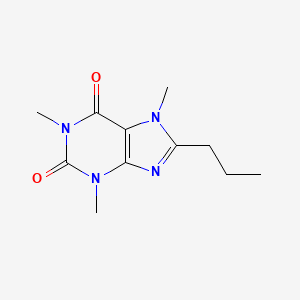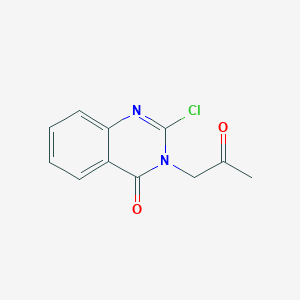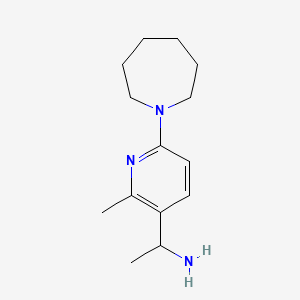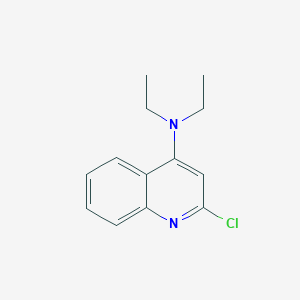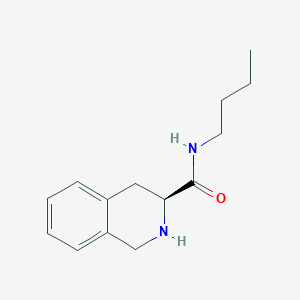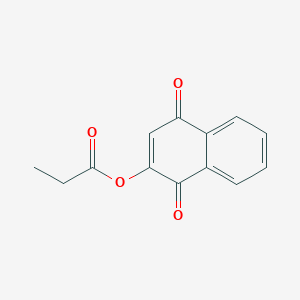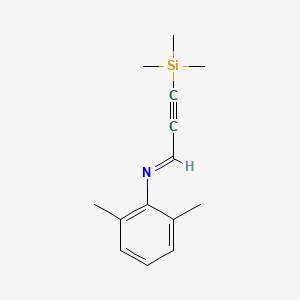
4-Bromo-3-chloro-5-methylbenzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-chloro-5-methylbenzonitrile is an organic compound with the molecular formula C8H5BrClN. It is a derivative of benzonitrile, characterized by the presence of bromine, chlorine, and methyl groups on the benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-chloro-5-methylbenzonitrile typically involves the bromination and chlorination of 5-methylbenzonitrile. A common method includes the following steps:
Bromination: 5-Methylbenzonitrile is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 4-position.
Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom at the 3-position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Bromo-3-chloro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or alkoxides, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol for methoxylation.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous solution.
Major Products:
Substitution: 4-Methoxy-3-chloro-5-methylbenzonitrile.
Reduction: 4-Bromo-3-chloro-5-methylbenzylamine.
Oxidation: 4-Bromo-3-chloro-5-methylbenzoic acid.
Aplicaciones Científicas De Investigación
4-Bromo-3-chloro-5-methylbenzonitrile is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding studies.
Medicine: It is explored for its potential use in the development of new therapeutic agents.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-chloro-5-methylbenzonitrile depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The presence of the nitrile group allows it to interact with nucleophilic sites on proteins, while the halogen atoms can enhance its binding affinity through halogen bonding.
Comparación Con Compuestos Similares
4-Bromo-3-methylbenzonitrile: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-5-methylbenzonitrile: Lacks the bromine atom, affecting its reactivity and binding properties.
4-Chloro-3-bromobenzonitrile: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness: 4-Bromo-3-chloro-5-methylbenzonitrile is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns and binding properties. This dual halogenation makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Propiedades
Número CAS |
1416351-73-9 |
|---|---|
Fórmula molecular |
C8H5BrClN |
Peso molecular |
230.49 g/mol |
Nombre IUPAC |
4-bromo-3-chloro-5-methylbenzonitrile |
InChI |
InChI=1S/C8H5BrClN/c1-5-2-6(4-11)3-7(10)8(5)9/h2-3H,1H3 |
Clave InChI |
NEVBDDIQAFVQBW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1Br)Cl)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



